Ferric ammonium sulfate dodecahydrate
Overview
Description
Ferric ammonium sulfate dodecahydrate, also known as ferric ammonium sulfate or iron alum, is a double salt in the class of alums. Its chemical formula is FeNH₄(SO₄)₂·12H₂O . This compound appears as pale violet octahedral crystals and is known for its paramagnetic properties. It is weakly acidic and toxic towards microorganisms .
Mechanism of Action
Target of Action
It is used as a reagent in various chemical reactions and as a catalyst in the synthesis of certain compounds . It is also used as an iron source to restore enzymatic activity in apoenzymes .
Mode of Action
Ferric ammonium sulfate dodecahydrate acts as a weak oxidizing agent . It is capable of being reduced to Mohr’s salt, ferrous ammonium sulfate . In biochemistry, it is used as a catalyst for the generation of free radicals .
Biochemical Pathways
This compound is involved in the generation of free radicals . It has been shown to increase xanthine oxidase and xanthine oxidoreductase activity in cultured rat cells . These enzymes play a crucial role in purine metabolism, which is essential for nucleic acid synthesis.
Pharmacokinetics
It is soluble in 1% (v/v) aqueous hcl (100 mg/ml), yielding a clear, yellow to brown solution .
Result of Action
The result of this compound’s action depends on its application. As a catalyst, it facilitates the synthesis of certain compounds . When used as an iron source, it can restore enzymatic activity in apoenzymes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic . Therefore, it should be stored in a cool, dry, well-ventilated area . Its solubility in water suggests that it may spread in water systems .
Biochemical Analysis
Biochemical Properties
In biochemistry, ferric ammonium sulfate dodecahydrate is used as a catalyst for the generation of free radicals . It has been demonstrated to increase xanthine oxidase and xanthine oxidoreductase activity in cultured rat cells . This compound may also be used as an iron source to restore enzymatic activity in apoenzymes, such as for soybean lipoxygenase 3 .
Cellular Effects
This compound has been shown to influence cell function through its interactions with enzymes. For example, it can increase the activity of xanthine oxidase and xanthine oxidoreductase in cultured rat cells . These enzymes play crucial roles in purine metabolism, which is essential for nucleic acid synthesis and energy production in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst for the generation of free radicals . Free radicals are highly reactive species that can interact with various biomolecules, leading to changes in gene expression and enzyme activity. This compound can also restore enzymatic activity in apoenzymes by serving as an iron source .
Metabolic Pathways
This compound is involved in the generation of free radicals, which can influence various metabolic pathways
Preparation Methods
Ferric ammonium sulfate dodecahydrate can be synthesized through crystallization from a solution of ferric sulfate and ammonium sulfate. The synthetic route involves the oxidation of iron (II) in ferrous sulfate to ferric sulfate by adding sulfuric and nitric acid. Upon the addition of ammonium sulfate to the solution, ferric ammonium sulfate crystals precipitate .
Reaction Conditions:
Oxidation: [ 6 \text{FeSO}_4 + 2 \text{HNO}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow 3 \text{Fe}_2(\text{SO}_4)_3 + 2 \text{NO} + 4 \text{H}_2\text{O} ]
Synthesis: [ \text{Fe}_2(\text{SO}_4)_3 + (\text{NH}_4)_2\text{SO}_4 \rightarrow 2 \text{NH}_4\text{Fe}(\text{SO}_4)_2 ]
Industrial Production Methods: In industrial settings, the production of iron ammonium sulfate dodecahydrate follows similar principles but on a larger scale. The process involves controlled crystallization and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Ferric ammonium sulfate dodecahydrate undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent and can be reduced to ferrous ammonium sulfate (Mohr’s salt).
Reduction: In the presence of reducing agents, it can be converted back to ferrous sulfate.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Conditions: Typically, these reactions are carried out in aqueous solutions at controlled temperatures.
Major Products:
Oxidation: Ferric sulfate.
Reduction: Ferrous ammonium sulfate.
Substitution: Various substituted iron complexes depending on the anions used.
Scientific Research Applications
Ferric ammonium sulfate dodecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the synthesis of 1,4-dihydropyridines.
Biology: Employed as a catalyst for the generation of free radicals and in studies involving xanthine oxidase and xanthine oxidoreductase activity.
Medicine: Utilized in biochemical assays to restore enzymatic activity in apoenzymes.
Industry: Applied as a mordant in dyeing and textile printing, and as an analytical standard in various chemical analyses
Comparison with Similar Compounds
Ferric ammonium sulfate dodecahydrate can be compared with other similar compounds such as:
- Ammonium iron (III) citrate
- Ammonium chloride
- Ammonium aluminium sulfate
- Potassium aluminium sulfate
- Ammonium iron (II) sulfate
Uniqueness:
- This compound is unique due to its specific crystalline structure and its ability to act as a weak oxidizing agent. It is also distinct in its applications as a catalyst and analytical reagent .
By understanding the properties, preparation methods, chemical reactions, and applications of iron ammonium sulfate dodecahydrate, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.
Properties
IUPAC Name |
azanium;iron(3+);disulfate;dodecahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUDZUWZDSKMX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH28NO20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228452 | |
Record name | Ferric ammonium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-83-7 | |
Record name | Ferric ammonium sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric ammonium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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